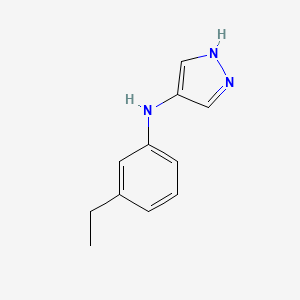

N-(3-Ethylphenyl)-1H-pyrazol-4-amine

Description

Historical Context and Significance of the Pyrazole (B372694) Scaffold in Academic Research

The history of pyrazole chemistry began in 1883 with its first description by German chemist Ludwig Knorr. mdpi.com Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structural feature that imparts it with unique physicochemical properties. mdpi.comresearchgate.net This arrangement includes a basic, pyridine-like sp2-hybridized nitrogen and an acidic, pyrrole-like nitrogen, making the ring system versatile in its interactions. mdpi.com

For decades following its discovery, the pyrazole scaffold has been intensively studied, leading to its recognition as a "privileged scaffold" in medicinal chemistry. researchgate.net This term reflects the ability of the pyrazole core to serve as a versatile framework for developing ligands for a diverse range of biological targets. researchgate.netacs.org Its value is demonstrated by its presence in numerous FDA-approved drugs, treating a wide array of conditions. nih.gov The success of pyrazole-based drugs has cemented the scaffold's importance and continues to inspire research into new derivatives. researchgate.netacs.org

Overview of Research Trajectories for N-(3-Ethylphenyl)-1H-pyrazol-4-amine and Analogues

While specific research on this compound is not extensively detailed in public literature, its structure places it within the well-explored class of 4-aminopyrazole derivatives. The research trajectories for these analogues provide a clear context for the scientific interest in this compound. Historically, 4-aminopyrazoles have been investigated for their anticonvulsant properties. mdpi.com More recently, their development has been heavily focused on their potential as kinase inhibitors. mdpi.comresearchgate.netnih.gov

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. The 4-aminopyrazole scaffold serves as an effective framework for designing molecules that can fit into the ATP-binding pocket of various kinases.

A significant research trajectory for this class of compounds has been the development of Janus kinase (JAK) inhibitors. nih.gov JAKs are crucial for cytokine signaling pathways that are involved in immunity and inflammation. A 2016 study detailed the design and synthesis of a novel series of 4-aminopyrazole derivatives as potent JAK inhibitors for potential use in immunodeficiency diseases and cancers. nih.gov In this study, researchers systematically modified the core structure to understand the structure-activity relationship (SAR) and optimize inhibitory potency. The results indicated that specific substitutions on the pyrazole scaffold could lead to highly effective inhibition of JAK1, JAK2, and JAK3. nih.gov

| Compound | JAK1 IC₅₀ (µM) | JAK2 IC₅₀ (µM) | JAK3 IC₅₀ (µM) |

|---|---|---|---|

| 17k | Data Not Available | 0.15 | 0.14 |

| 17l | 0.78 | 0.12 | 0.11 |

| 17m | 0.67 | 0.098 | 0.039 |

| 17n | Data Not Available | 0.17 | 0.15 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected 4-aminopyrazole derivatives against Janus kinases (JAKs), highlighting the potent activity of these analogues. Data sourced from a 2016 study on novel JAK inhibitors. nih.gov

The findings from such studies support the continued investigation of 4-aminopyrazole derivatives, including this compound, as potential therapeutic agents targeting kinase-mediated diseases. nih.gov Further research has also explored modifications of the 4-aminopyrazole core to develop new analgesic and anti-inflammatory agents. mdpi.comresearchgate.net

Contemporary Relevance in Medicinal Chemistry and Chemical Biology Research

The pyrazole scaffold remains highly relevant in contemporary research, particularly in the pursuit of targeted therapies. mdpi.comresearchgate.net Its structural versatility and metabolic stability make it an attractive starting point for drug design. mdpi.com The most prominent area of application is in oncology, where pyrazole-based molecules have been successfully developed as protein kinase inhibitors (PKIs). researchgate.net These inhibitors target kinases such as Aurora kinases, cyclin-dependent kinases (CDKs), and JAKs, which are often overactive in cancer cells. researchgate.netacs.orgnih.govnih.gov

Beyond cancer, pyrazole derivatives are actively being investigated for a wide spectrum of pharmacological activities, including:

Anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX) or kinases like p38 MAP kinase. mdpi.comnih.gov

Antimicrobial and antiviral compounds. nih.gov

Neuroprotective agents.

Modern drug discovery efforts frequently employ computational methods, such as molecular docking and virtual screening, to rationally design novel pyrazole derivatives with enhanced potency and selectivity for their intended targets. nih.gov The ongoing research into pyrazole-containing compounds, from broad screening to detailed SAR studies, underscores the enduring importance of this scaffold in the quest for new and more effective medicines. mdpi.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-(3-ethylphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C11H13N3/c1-2-9-4-3-5-10(6-9)14-11-7-12-13-8-11/h3-8,14H,2H2,1H3,(H,12,13) |

InChI Key |

UFUGBYWZILUVQN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=CNN=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Spectrometric Characterization of N 3 Ethylphenyl 1h Pyrazol 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise structure of N-(3-Ethylphenyl)-1H-pyrazol-4-amine can be determined.

In the ¹H NMR spectrum of this compound, each unique proton in the molecule gives rise to a distinct signal. The spectrum is anticipated to show characteristic signals for the ethyl group, the aromatic protons on the phenyl ring, and the protons of the pyrazole (B372694) ring, including the amine (N-H) proton.

The ethyl group protons are expected to appear as a triplet for the methyl (-CH₃) group and a quartet for the methylene (B1212753) (-CH₂) group, due to spin-spin coupling. The protons on the 3-substituted phenyl ring will present a complex pattern, typically including a singlet, a doublet, and two triplets, reflecting their distinct chemical environments. The pyrazole ring protons, C3-H and C5-H, are expected to appear as singlets in the aromatic region of the spectrum. The amine (NH) and the pyrazole N-H protons will likely appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.25 | Triplet | 3H | -CH₂CH₃ |

| ~2.65 | Quartet | 2H | -CH₂ CH₃ |

| ~5.50 | Broad Singlet | 1H | Ar-NH |

| ~6.80-7.30 | Multiplet | 4H | Phenyl H |

| ~7.50 | Singlet | 1H | Pyrazole C₅-H |

| ~7.80 | Singlet | 1H | Pyrazole C₃-H |

Note: This is a predicted data table. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a signal at a characteristic chemical shift.

The spectrum is expected to show two signals in the aliphatic region corresponding to the ethyl group's methyl and methylene carbons. The aromatic region will display multiple signals for the carbons of the ethylphenyl group and the pyrazole ring. The chemical shifts of the phenyl carbons are influenced by the ethyl substituent and the amino group. The pyrazole ring carbons will also have distinct chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

Illustrative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type |

|---|---|

| ~15.5 | -CH₂C H₃ |

| ~28.8 | -C H₂CH₃ |

Note: This is a predicted data table. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the complete molecular structure. beilstein-journals.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group and among the coupled protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, it would definitively link the proton signal of the ethyl's methylene group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. beilstein-journals.org For example, HMBC could show a correlation from the pyrazole C5-H proton to the phenyl carbon attached to the amine nitrogen, confirming the connectivity between the two rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.govmdpi.com

Key expected absorption bands include:

N-H Stretching: The N-H bonds of the primary amine and the pyrazole ring are expected to show absorption bands in the region of 3100-3400 cm⁻¹. The amine may show one or two bands, while the pyrazole N-H stretch is often broad due to hydrogen bonding. mdpi.com

Aromatic C-H Stretching: These vibrations typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the ethyl group will show stretching vibrations just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic ring and the pyrazole ring double bonds are expected in the 1450-1650 cm⁻¹ region. mdpi.commdpi.com

N-H Bending: The bending vibration for the amine group is typically observed around 1600 cm⁻¹.

Illustrative IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 | N-H Stretch | Amine (NH), Pyrazole (NH) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl) |

| 1620-1580 | N-H Bend | Amine (NH) |

Note: This is a predicted data table. Actual experimental values may vary.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. mdpi.com

For this compound (Molecular Formula: C₁₁H₁₃N₃), the high-resolution mass spectrum (HRMS) would be used to confirm the exact molecular weight and, consequently, the elemental formula. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. Additionally, characteristic fragment ions would be observed, resulting from the cleavage of the parent molecule. Expected fragmentation could include the loss of an ethyl group or cleavage of the bond between the phenyl ring and the amine nitrogen.

Illustrative MS Data for this compound

| m/z Value | Interpretation |

|---|---|

| ~187 | Molecular Ion [M]⁺ |

| ~172 | [M - CH₃]⁺ |

| ~158 | [M - C₂H₅]⁺ |

| ~119 | [C₈H₉N]⁺ (Ethylphenylamine fragment) |

Note: This is a predicted data table. Actual experimental values may vary.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula (C₁₁H₁₃N₃). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its elemental composition. mdpi.commdpi.com

Theoretical Elemental Composition of this compound (C₁₁H₁₃N₃)

| Element | Symbol | Calculated Mass % |

|---|---|---|

| Carbon | C | 70.56% |

| Hydrogen | H | 7.00% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While the specific crystal structure of this compound has not been detailed in publicly available literature, extensive crystallographic studies have been conducted on its structural analogs and derivatives. These studies offer significant insights into the conformational preferences and solid-state packing of N-aryl-1H-pyrazol-4-amine scaffolds.

Detailed research findings from the crystallographic analysis of closely related pyrazole derivatives reveal key structural motifs. For instance, the planarity of the pyrazole and adjacent aromatic rings, along with the nature of intermolecular hydrogen bonding, are recurrent themes in the solid-state structures of these compounds.

One such derivative, 5-Chloro-1-phenyl-1H-pyrazol-4-amine , provides a clear example of the molecular geometry. In its crystal structure, the pyrazole and phenyl rings are not coplanar, exhibiting a significant twist relative to each other. nih.gov The solid-state packing is primarily governed by intermolecular hydrogen bonds involving the amino group and a nitrogen atom of the pyrazole ring, leading to the formation of chains of molecules. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₈ClN₃ |

| Formula Weight | 193.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8926 (6) |

| b (Å) | 9.9679 (13) |

| c (Å) | 22.617 (2) |

| β (°) | 92.795 (11) |

| Volume (ų) | 876.52 (19) |

| Z | 4 |

Another relevant derivative that has been structurally characterized is 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid . In this molecule, the pyrazole ring is nearly coplanar with the amino and carboxylic acid groups, a conformation stabilized by an intramolecular hydrogen bond. nih.gov The phenyl group, however, is twisted with respect to this plane. The crystal packing is characterized by a two-dimensional network formed through strong intermolecular hydrogen bonds, including the classic carboxylic acid dimer motif. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₉N₃O₂ |

| Formula Weight | 203.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7937 (5) |

| b (Å) | 21.613 (3) |

| c (Å) | 11.1580 (16) |

| β (°) | 92.170 (2) |

| Volume (ų) | 914.2 (2) |

| Z | 4 |

These examples underscore the power of X-ray crystallography in elucidating the detailed solid-state structures of this compound derivatives. The precise geometric parameters obtained from such studies are invaluable for computational modeling and for understanding the structure-activity relationships that govern the chemical and biological properties of this class of compounds.

Investigations into the Biological Activities of N 3 Ethylphenyl 1h Pyrazol 4 Amine and Analogues

In Vitro Anticancer Activity Assessments

Apoptosis Induction Mechanisms in Cellular Models

No published studies were identified that specifically investigate the apoptosis induction mechanisms of N-(3-Ethylphenyl)-1H-pyrazol-4-amine in any cellular models. Research on analogous pyrazole (B372694) compounds has shown apoptosis induction through pathways involving caspase activation and perturbation of the Bcl-2 protein family, but these findings cannot be directly attributed to the specified compound.

Cell Cycle Perturbation Analysis

There is no available data from studies analyzing the effects of this compound on cell cycle progression. While some pyrazole derivatives have been documented to cause cell cycle arrest in various phases, this specific information is lacking for this compound.

In Vitro Antimicrobial Efficacy

No specific data exists on the in vitro antimicrobial efficacy of this compound.

Antibacterial Spectrum and Potency

A review of scientific databases yielded no studies detailing the antibacterial spectrum and potency of this compound against any bacterial strains.

Antifungal Activity Investigations

There are no published reports on the antifungal activity of this compound.

Anti-inflammatory Activity in Cellular and Biochemical Models

No studies have been published that evaluate the anti-inflammatory activity of this compound in either cellular or biochemical models. Although the pyrazole scaffold is present in some known anti-inflammatory drugs, the activity of this specific derivative has not been reported.

Exploration of Other Pharmacological Effects (e.g., Antidepressant, Anticonvulsant, Antioxidant) in Research Models

While the primary therapeutic focus of this compound and its analogues may lie elsewhere, the versatile pyrazole scaffold has prompted researchers to investigate a broader spectrum of pharmacological activities. Studies on structurally related compounds have revealed potential antidepressant, anticonvulsant, and antioxidant effects in various preclinical research models. This section explores these auxiliary pharmacological properties, drawing upon findings from analogues to infer the potential activities of this compound.

Antidepressant Activity of Pyrazole Analogues

The potential antidepressant effects of pyrazole derivatives have been investigated using established behavioral models in rodents, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). nih.govresearchgate.net These tests are widely used to screen for potential antidepressant efficacy. nih.govnih.govnc3rs.org.uk In these models, a reduction in the duration of immobility is interpreted as a possible antidepressant-like effect.

A study on a series of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides demonstrated significant antidepressant-like activity. nih.gov For instance, the compound 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (TTg) showed a notable reduction in immobility time in both the FST and TST at a 10 mg/kg dose, an effect comparable to the standard antidepressant drug imipramine (B1671792). nih.gov Another study on pyrazoline derivatives also reported substantial antidepressant efficacy in both FST and TST models for compounds such as 4-(1-ethyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (PY2) and 4-(1-ethyl-5-(phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (PY8). thaiscience.infochula.ac.th

Furthermore, research into other pyrazole derivatives has shown marked antidepressant activity, with some compounds demonstrating effects nearly twice that of imipramine at a 10 mg/kg dose level in the tail suspension test. minia.edu.egnih.govbohrium.com Specifically, certain diacylhydrazines and pyrazolone (B3327878) derivatives, synthesized from substituted carboxylic acid hydrazides, exhibited significant reductions in immobility times. minia.edu.egnih.gov

| Compound | Test Model | Result | Reference |

|---|---|---|---|

| 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (TTg) | FST | 61.17% reduction in immobility | nih.gov |

| 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (TTg) | TST | 62.05% reduction in immobility | nih.gov |

| 4-(1-ethyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (PY2) | FST | Significant reduction in immobility | thaiscience.infochula.ac.th |

| 4-(1-ethyl-5-(phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (PY8) | FST | Significant reduction in immobility | thaiscience.infochula.ac.th |

| Compound 4a (a diacylhydrazine derivative) | TST | Immobility time of 68.23 s (vs. 132.00 s for imipramine) | minia.edu.eg |

| Compound 4b (a diacylhydrazine derivative) | TST | Immobility time of 67.58 s (vs. 132.00 s for imipramine) | minia.edu.eg |

Anticonvulsant Activity of Pyrazole Analogues

The anticonvulsant potential of pyrazole derivatives has been assessed in preclinical models of seizures, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.govresearchgate.net The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that may be effective against absence seizures. meliordiscovery.commdpi.com

In a study evaluating novel substituted pyrazoles, several compounds showed significant anticonvulsive activity in both MES and scPTZ assays in mice. nih.gov One of the most potent molecules from this series also demonstrated a reduction in oxidative stress and inflammation markers in the brain. nih.gov Another investigation of pyrazole derivatives revealed that several compounds exhibited remarkable protective effects against clonic seizures induced by PTZ. minia.edu.egnih.govbohrium.com Some of these compounds showed anticonvulsant activity nearly comparable to phenobarbital (B1680315) and more potent than phenytoin (B1677684) at the tested doses. nih.gov

Further research has synthesized various pyrazole-containing compounds and evaluated their anticonvulsant properties. For instance, a series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues were tested, with some compounds showing protection in both MES and scMET seizure models. A series of quinazolinone derivatives bearing a pyrazole moiety also demonstrated anticonvulsant activity in the MES model.

| Compound Series | Test Model | Key Finding | Reference |

|---|---|---|---|

| Substituted Pyrazoles (e.g., Compound 7h) | MES and scPTZ | Significant anticonvulsive activity; reduction of oxidative stress. | nih.gov |

| Pyrazolone derivatives (11a, 11b, 11d) | scPTZ | Remarkable protective effect against clonic seizures. | nih.gov |

| Pyrazolyl thiosemicarbazones (e.g., Compound 5b) | MES | Promising activity with an ED50 value of 47.3 mg/kg. | researchgate.net |

| 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogue (4f) | MES and scMET | Showed protection at 300 mg/kg. | |

| Quinazolinone-pyrazole derivative (7c) | MES | 85.23% protection. |

Antioxidant Activity of Pyrazole Analogues

A number of studies have explored the antioxidant properties of pyrazole derivatives, often utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate their efficacy. nih.govmdpi.comjmchemsci.comlew.ronih.gov This in vitro assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

In one study, novel N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) naphthalen-1-amines were synthesized and evaluated for their antioxidant potential. researchgate.net Several of these compounds exhibited good to potent antioxidant effects, with IC50 values indicating their ability to scavenge free radicals. researchgate.net Another investigation focused on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, which also demonstrated excellent radical scavenging activity in DPPH, nitric oxide, and superoxide (B77818) radical scavenging assays. nih.gov

Research on 5-aminopyrazole derivatives has also highlighted their potential as antioxidants. nih.gov Certain compounds in this class showed the best antioxidant activity percentages in the DPPH assay. The antioxidant properties of pyrazole derivatives are often attributed to the electron-rich nature of the pyrazole ring and the presence of specific substituents that can readily donate a hydrogen atom to free radicals. nih.gov

| Compound Series/Derivative | Result (IC50 or % Inhibition) | Reference |

|---|---|---|

| N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) naphthalen-1-amines (3a-f) | IC50 values ranging from 0.0667 to 0.1348 µmol/ml | researchgate.net |

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives (e.g., 3a, 4e, 5b, 5c, 6a, 6c, 6e) | Excellent radical scavenging activity compared to ascorbic acid | nih.gov |

| 5-Aminopyrazole derivatives (4b and 4c) | Antioxidant Activity % of 27.65 and 15.47, respectively | nih.gov |

| Pyrazoline and Pyrazole derivatives (2a and 2b) | SC50 values of 9.91-15.16 µg/mL | lew.ro |

| Aryl-Pyrazolone Derivatives (EDA, 2, and 3) | EC50 values in the 34–36 μM range | mdpi.com |

Elucidation of Molecular Mechanisms of Action for N 3 Ethylphenyl 1h Pyrazol 4 Amine Derivatives

Target Identification and Validation in Biochemical Pathways

Derivatives of the N-phenyl-1H-pyrazol-4-amine core have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is frequently implicated in the pathogenesis of diseases such as cancer and inflammatory disorders.

Janus Kinases (JAKs): A significant number of 4-amino-(1H)-pyrazole derivatives have been developed as potent inhibitors of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2). The JAK/STAT signaling pathway is critical for cytokine signaling, and its abnormal activation is linked to various malignancies and immune diseases. For instance, a series of 4-amino-(1H)-pyrazole derivatives demonstrated potent inhibition of JAKs, with some compounds exhibiting IC50 values in the low nanomolar range. One notable derivative, compound 3f , displayed IC50 values of 3.4 nM, 2.2 nM, and 3.5 nM against JAK1, JAK2, and JAK3, respectively. mdpi.com The discovery of activating mutations, such as the V617F mutation in the JH2 domain of JAK2, has further validated JAKs as therapeutic targets. nih.gov

Cyclin-Dependent Kinases (CDKs): The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a related scaffold, has been utilized to develop inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK16, a member of the understudied PCTAIRE family. researchgate.net Dysregulation of CDK16 has been associated with several cancers. Optimization of this pyrazole (B372694) scaffold led to compounds with high cellular potency for CDK16. researchgate.net

Aurora Kinases: Certain pyrazole derivatives have been identified as multi-targeted inhibitors, simultaneously targeting JAKs and Aurora kinases (Aurora A and Aurora B). nih.gov One such derivative, compound 10e , exhibited inhibitory activity against JAK2 (IC50 = 0.166 μM), JAK3 (IC50 = 0.057 μM), Aurora A (IC50 = 0.939 μM), and Aurora B (IC50 = 0.583 μM). nih.gov

Other Kinase Targets: The versatility of the pyrazole-amine scaffold extends to other kinases as well. Derivatives have been developed as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which plays a critical role in inflammatory signaling pathways. Additionally, (1H-pyrazol-4-yl)methanamine derivatives have shown inhibitory potential against the PI3Kγ isozyme. acs.org Another target identified for pyrazolo[3,4-b]pyridine derivatives is TANK-binding kinase 1 (TBK1), a key regulator of innate immunity. nih.gov

Table 1: Inhibitory Activity of Selected N-phenyl-1H-pyrazol-4-amine Derivatives against Various Kinases

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 3f | JAK1 | 3.4 |

| JAK2 | 2.2 | |

| JAK3 | 3.5 | |

| 10e | JAK2 | 166 |

| JAK3 | 57 | |

| Aurora A | 939 | |

| Aurora B | 583 | |

| 15y | TBK1 | 0.2 |

This table is interactive. You can sort the data by clicking on the column headers.

Ligand-Receptor Interaction Analysis

The therapeutic efficacy of N-(3-Ethylphenyl)-1H-pyrazol-4-amine derivatives is fundamentally dependent on their specific interactions with the target protein's binding site. Molecular docking studies and X-ray crystallography have provided detailed insights into these interactions at an atomic level.

For pyrazole-based kinase inhibitors, the pyrazole core often forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. This interaction mimics the binding of the adenine (B156593) moiety of ATP. The N-phenyl group and other substituents on the pyrazole ring extend into adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

In the case of (1H-pyrazol-4-yl)methanamine derivatives targeting PI3Kγ, molecular docking studies have revealed that these compounds align within the non-polar space surrounded by key isoleucine residues (Ile963, Ile879, and Ile831). acs.org

X-ray crystallography has been instrumental in visualizing the binding modes of related pyrazole-containing kinase inhibitors. For example, the crystal structure of a 4-amino-pyrazole derivative in complex with a kinase would likely show the pyrazole nitrogen atoms forming hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. The ethylphenyl group of the parent compound would be expected to occupy a hydrophobic pocket, with the ethyl substituent potentially providing additional van der Waals contacts to enhance binding affinity.

Modulation of Specific Signaling Pathways

By inhibiting their target kinases, this compound derivatives can effectively modulate downstream signaling pathways that are aberrantly activated in disease states.

JAK/STAT Pathway: The most well-documented signaling pathway modulated by this class of compounds is the JAK/STAT pathway. bioradiations.com Upon cytokine binding to their receptors, JAKs become activated and phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. bioradiations.com Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, survival, and inflammation. bioradiations.com Pyrazole-amine derivatives that inhibit JAKs block the phosphorylation of STAT proteins, thereby downregulating this entire signaling cascade. nih.gov For instance, compound 10e was shown to down-regulate the phosphorylation of STAT3 and STAT5 in a dose-dependent manner in human chronic myeloid leukemia (K562) and human colon cancer (HCT116) cells. nih.gov This inhibition of STAT phosphorylation leads to cell cycle arrest, often in the G2 phase, and a reduction in the proliferation of cancer cells. nih.gov

The constitutive activation of the JAK/STAT pathway is a hallmark of many cancers and inflammatory conditions. nih.gov Therefore, the ability of these pyrazole derivatives to inhibit this pathway provides a strong rationale for their therapeutic application in these diseases.

Table 2: Effect of Compound 10e on STAT Phosphorylation

| Cell Line | Protein | Effect of Compound 10e |

|---|---|---|

| K562 | p-STAT3 | Dose-dependent downregulation |

| p-STAT5 | Dose-dependent downregulation | |

| HCT116 | p-STAT3 | Dose-dependent downregulation |

| p-STAT5 | Dose-dependent downregulation |

This table is interactive. You can sort the data by clicking on the column headers.

Biophysical Characterization of Compound-Target Binding

A comprehensive understanding of the interaction between this compound derivatives and their protein targets requires biophysical characterization of the binding events. Several techniques are employed to quantify the thermodynamics and kinetics of these interactions.

Differential Scanning Fluorimetry (DSF): DSF is a rapid and sensitive screening method used to assess the binding of a compound to a protein. researchgate.net This technique measures the change in the melting temperature (ΔTm) of a protein upon ligand binding. A significant increase in the melting temperature is indicative of ligand binding and stabilization of the protein. For a series of 3-amino-1H-pyrazole-based kinase inhibitors, DSF was used to investigate their selectivity profile. The lead structure in one study exhibited a high ΔTm of 10.3 °C, corresponding to a potent cellular EC50 value of 18.0 nM. nih.gov

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. ITC is considered a gold-standard method for characterizing the direct binding of small molecules to their protein targets.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor binding events in real-time. It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. SPR is particularly valuable for evaluating kinase inhibitors, as it can reveal important information about the compound's residence time on the target.

X-ray Crystallography: As mentioned in section 5.2, X-ray crystallography provides high-resolution structural information about the compound-target complex. This data is invaluable for understanding the specific molecular interactions that govern binding and for guiding further structure-based drug design efforts.

Structure Activity Relationship Sar Studies of N 3 Ethylphenyl 1h Pyrazol 4 Amine Analogues

The structure-activity relationship (SAR) of N-(3-Ethylphenyl)-1H-pyrazol-4-amine analogues is a critical area of investigation in medicinal chemistry, aimed at optimizing the therapeutic potential of this chemical scaffold. The pyrazole (B372694) nucleus is a key pharmacophore found in numerous therapeutic agents, and its derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. researchgate.netmdpi.comnih.gov Understanding how structural modifications to this core and its substituents influence biological activity is essential for designing more potent and selective drug candidates.

Computational Chemistry and Molecular Modeling Approaches in Pyrazole Research

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.gov Docking simulations for pyrazole (B372694) derivatives are commonly performed using software such as AutoDock and GOLD to investigate their potential as inhibitors of various protein targets, including receptor tyrosine kinases, protein kinases, and enzymes like carbonic anhydrase. nih.govalrasheedcol.edu.iqnih.govamazonaws.com

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a binding score or energy, which estimates the strength of the ligand-protein interaction. nih.gov Lower binding energy values typically suggest a more stable and potent inhibitor. nih.gov The simulation also generates the binding pose, which is the three-dimensional conformation of the ligand within the protein's active site. nih.gov

For instance, studies on various pyrazole derivatives have demonstrated a wide range of binding affinities against different protein targets. The data below illustrates typical binding scores calculated for other pyrazole-based compounds, providing a reference for the type of results obtained from such studies.

| Pyrazole Derivative Class | Protein Target | Binding Score/Energy | Reference |

|---|---|---|---|

| Pyrazole-carboxamides | hCA I | -9.3 | nih.gov |

| Pyrazole-carboxamides | hCA II | -8.5 | nih.gov |

| 1H-pyrazole derivative (1b) | VEGFR-2 (2QU5) | -10.09 kJ/mol | nih.gov |

| 1H-pyrazole derivative (1d) | Aurora A (2W1G) | -8.57 kJ/mol | nih.gov |

| 1H-pyrazole derivative (2b) | CDK2 (2VTO) | -10.35 kJ/mol | nih.gov |

Beyond predicting the binding pose, docking analysis provides detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions are critical for a ligand's affinity and selectivity. Common interactions analyzed for pyrazole derivatives include:

Hydrogen Bonding: The pyrazole ring contains nitrogen atoms that can act as hydrogen bond donors or acceptors, a feature often crucial for anchoring the molecule in the active site. nih.gov

Hydrophobic Interactions: Phenyl or other alkyl groups attached to the pyrazole core frequently engage in hydrophobic interactions with nonpolar amino acid residues. nih.govnih.gov

Pi-Pi Stacking: The aromatic nature of the pyrazole and attached phenyl rings allows for pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine.

The following table summarizes specific interactions observed in docking studies of other pyrazole-containing inhibitors.

| Pyrazole Derivative | Protein Target | Key Interacting Residues | Interaction Types | Reference |

|---|---|---|---|---|

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine based inhibitor | CDK2 | Glu81, Leu83 | Hydrogen Bonding | nih.gov |

| Pyrazole-carboxamide derivative | hCA I | Phe91, Leu131, Ala135, Leu141 | Hydrophobic Interactions | nih.gov |

| Pyrazole-carboxamide derivative | hCA II | Ile91, Phe131, Val135, Pro202 | Hydrophobic Interactions | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules. jcsp.org.pk For pyrazole research, DFT methods like B3LYP and M06-2X, paired with various basis sets such as 6-31G* or TZVP, are employed to optimize molecular geometries and calculate a range of electronic and spectroscopic properties. nih.govnih.govresearchgate.net

The analysis of the electronic structure provides fundamental information about a molecule's stability and reactivity.

HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter; a small gap suggests that a molecule is more chemically reactive and facilitates intramolecular charge transfer. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov This is valuable for predicting how a molecule will interact with other molecules and its potential reactive sites. nih.gov

DFT calculations are highly effective at predicting spectroscopic properties, which can be compared with experimental data to validate molecular structures.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to compute the 1H and 13C NMR chemical shifts of pyrazole derivatives. nih.govresearchgate.net Comparing these theoretical spectra with experimental results helps confirm the proposed structure and assign specific signals. nih.gov

IR Spectra: Theoretical vibrational frequencies calculated via DFT can be correlated with experimental FT-IR spectra to assign vibrational modes to specific functional groups within the molecule. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. nih.gov These descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

Chemical Softness (S): The reciprocal of chemical hardness.

The table below shows an example of reactivity descriptors calculated for a related heterocyclic compound, illustrating the type of data generated.

| Reactivity Descriptor | Symbol | Calculated Value | Reference |

|---|---|---|---|

| Chemical Hardness | η | 0.04 eV | nih.gov |

| Chemical Potential | μ | -0.22 eV | nih.gov |

| Electrophilicity Index | ω | 0.58 eV | nih.gov |

| Chemical Softness | S | 11.55 eV⁻¹ | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For pyrazole derivatives, MD simulations provide critical insights into their conformational flexibility and the dynamics of their interactions with biological receptors. eurasianjournals.comnih.gov This technique allows for the exploration of the dynamic behavior and conformational space of pyrazole compounds, complementing other computational methods like molecular docking. eurasianjournals.com

By simulating the behavior of a pyrazole derivative within the active site of a target protein, researchers can observe the stability of the protein-ligand complex and characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained over the simulation period. nih.gov For instance, MD simulations have been successfully employed to investigate the binding mechanisms of pyrazole-based inhibitors to targets like Heat Shock Protein 90 (Hsp90) and cyclin-dependent kinase 2 (CDK2). tandfonline.comrsc.org These studies validate the stability of the compounds within the catalytic domain and help understand how different substituents on the pyrazole ring affect binding affinity. tandfonline.comrsc.org

A key aspect of analyzing MD simulations is the calculation of binding free energy, often using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA). tandfonline.com This calculation helps to quantify the strength of the interaction between the pyrazole derivative and its target. The total binding free energy is decomposed into several components, providing a detailed understanding of the driving forces behind the binding event. For example, studies on pyrazole-based Hsp90 inhibitors have shown that van der Waals energy is the primary contributor to the binding of the inhibitors. tandfonline.com

Table 1: Illustrative Example of Binding Free Energy Decomposition for a Pyrazole-Based Inhibitor Complex

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔEvdW) | -55.87 |

| Electrostatic Energy (ΔEele) | -28.45 |

| Polar Solvation Energy (ΔGpol) | 43.12 |

| Nonpolar Solvation Energy (ΔGnonpol) | -6.91 |

| Total Binding Free Energy (ΔGbind) | -48.11 |

Note: Data is hypothetical and serves as a representative example of results obtained from MD simulations and MM-GBSA calculations for pyrazole derivatives.

These simulations provide an atomic-level understanding of how compounds like N-(3-Ethylphenyl)-1H-pyrazol-4-amine might achieve conformational stability upon binding to a biological target, guiding the design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazole derivatives, QSAR studies are instrumental in designing new analogs with enhanced therapeutic properties, such as anticancer or antimicrobial activities. nih.govnih.gov

The development of a QSAR model begins with a dataset of pyrazole compounds with experimentally determined biological activities (e.g., IC50 values). nih.gov For each compound, a set of molecular descriptors, which are numerical representations of its chemical structure, is calculated. Using statistical techniques, a model is then generated that correlates these descriptors with the observed activity.

Both 2D- and 3D-QSAR models have been developed for various series of pyrazole derivatives. nih.govnih.gov For example, 3D-QSAR models were developed for pyrazole derivatives with anticancer activity, which helped in identifying the molecular properties with the highest impact on their antitumor effects against lung cancer cells. nih.gov These predictive models were then used to guide the design of new, more potent compounds, and experimental testing confirmed a good agreement between the predicted and measured activities for the majority of the newly synthesized molecules. nih.gov

Table 2: Example of a QSAR Dataset for Pyrazole Derivatives Against a Cancer Cell Line

| Compound | Experimental pIC50 | Predicted pIC50 |

| Pyrazole Derivative 1 | 5.30 | 5.25 |

| Pyrazole Derivative 2 | 5.88 | 5.92 |

| Pyrazole Derivative 3 | 6.15 | 6.11 |

| Pyrazole Derivative 4 | 4.95 | 5.01 |

| Pyrazole Derivative 5 | 6.52 | 6.48 |

Note: pIC50 is the negative logarithm of the IC50 value. The data presented is for illustrative purposes to show the correlation typically found in QSAR studies.

These models serve as powerful tools for the virtual screening of large compound libraries and for prioritizing the synthesis of promising new derivatives, such as analogs of this compound.

A significant outcome of QSAR modeling is the identification of the specific molecular descriptors that have the most substantial influence on the biological activity of the compounds. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties, including its steric, electronic, and hydrophobic characteristics.

For pyrazole derivatives, QSAR studies have identified several key descriptors that govern their activity. For instance, in a study of pyrazolone (B3327878) compounds, descriptors such as the partition coefficient (log P), hydration energy (Hyd E), and molecular volume (Vol) were found to be critical in correlating with antimicrobial activity. researchgate.net The resulting QSAR equations provide a quantitative basis for understanding these relationships.

An example of a QSAR model equation might look like this: p(MIC) = 0.0410 (log P) + 0.0034 (ZPE) - 0.0024 (Hyd E) - 1.7822 researchgate.net

This equation demonstrates how lipophilicity (log P), zero-point energy (ZPE), and hydration energy (Hyd E) contribute to the predicted antimicrobial activity (p(MIC)).

Table 3: Key Molecular Descriptors and Their Influence on the Biological Activity of Pyrazole Derivatives

| Descriptor | Property Represented | Correlation with Activity |

| Log P | Lipophilicity/Hydrophobicity | Positive/Negative |

| Hydration Energy (Hyd E) | Energy released upon hydration | Negative |

| Molecular Volume (Vol) | Steric bulk/size of the molecule | Negative |

| Surface Area Grid (SAG) | Molecular surface area | Positive |

| Polarizability (Pol) | Ease of distortion of the electron cloud | Positive |

Note: The correlation (positive or negative) can vary depending on the specific biological target and the series of compounds being studied. This table provides a generalized example based on published QSAR studies of pyrazolone derivatives. researchgate.net

By understanding which descriptors are most important, medicinal chemists can strategically modify the structure of a lead compound like this compound to enhance its desired biological effects. For example, if a positive correlation with log P is observed, modifications might involve adding lipophilic groups to the molecule. nih.gov

Applications in Drug Discovery Research and Chemical Probe Development Excluding Clinical Human Trials

Utilization as Scaffolds for Novel Therapeutic Agent Design

The pyrazole (B372694) moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity. nih.gov Consequently, N-(3-Ethylphenyl)-1H-pyrazol-4-amine serves as an excellent starting point for the design of novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases.

Numerous studies have demonstrated the successful development of kinase inhibitors based on the pyrazole core. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development of cancer. The this compound structure provides a framework that can be systematically modified to optimize binding to the ATP-binding site of specific kinases, leading to the development of potent and selective inhibitors.

For instance, derivatives of similar pyrazole-amine scaffolds have shown significant inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov The ethylphenyl group of this compound can be strategically functionalized to enhance interactions with the hydrophobic regions of the kinase active site, thereby improving potency and selectivity.

The following table provides examples of pyrazole-based compounds and their therapeutic targets, illustrating the versatility of this scaffold in drug design.

| Compound Class | Therapeutic Target | Indication |

| Pyrazole-based Kinase Inhibitors | Cyclin-Dependent Kinases (CDKs) | Cancer |

| Pyrazole Carboxamides | p38 MAP Kinase | Inflammatory Diseases |

| Diaryl Pyrazoles | COX-2 | Inflammation and Pain |

This table showcases the broad applicability of the pyrazole scaffold in therapeutic agent design.

Intermediate in Complex Organic Molecule Synthesis

Beyond its direct applications in drug discovery, this compound is a valuable intermediate in the synthesis of more complex organic molecules. The pyrazole ring and the amino group provide reactive sites that can be exploited for a variety of chemical transformations.

The synthesis of N-substituted pyrazoles is a well-established area of organic chemistry, with numerous methods available for the introduction of diverse functional groups onto the pyrazole core. The amino group on the this compound scaffold can readily undergo reactions such as acylation, alkylation, and sulfonylation, allowing for the construction of a wide array of derivatives.

Furthermore, the pyrazole ring itself can participate in various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are instrumental in the assembly of complex molecular architectures from simpler building blocks. The versatility of this compound as a synthetic intermediate makes it an important tool for chemists seeking to create novel compounds with specific biological or material properties.

The general synthetic accessibility of pyrazole derivatives further enhances the utility of this compound as a building block. The condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound is a common and efficient method for constructing the pyrazole ring, allowing for the large-scale production of this key intermediate.

Future Research Directions and Translational Opportunities

Exploration of Novel Biological Targets

The versatility of the pyrazole (B372694) core allows for the synthesis of analogues that can be tailored to interact with a wide array of biological targets. nih.gov Future research should focus on screening N-(3-Ethylphenyl)-1H-pyrazol-4-amine and its derivatives against novel and emerging biological targets implicated in various diseases.

Key areas for exploration include:

Kinase Inhibition: Many pyrazole-containing drugs, such as Crizotinib and Ruxolitinib, function as kinase inhibitors. mdpi.commdpi.com Investigating the inhibitory activity of this compound against various protein kinases, particularly those involved in cancer cell signaling pathways like EGFR, VEGFR-2, and CDK, could reveal potent anticancer potential. mdpi.com

Enzyme Modulation: Pyrazole derivatives are well-known inhibitors of enzymes like cyclooxygenase (COX), leading to anti-inflammatory effects. ilkogretim-online.orgnih.gov Beyond COX, exploring targets such as monoamine oxidase (MAO) for neurodegenerative diseases or xanthine (B1682287) oxidase for gout could open new therapeutic avenues. nih.govnih.gov

Receptor Antagonism/Agonism: The pyrazole scaffold is present in drugs targeting various receptors. For example, Rimonabant was developed as a cannabinoid receptor 1 (CB1) antagonist. nih.gov Screening for activity at G-protein coupled receptors (GPCRs) or nuclear receptors could uncover unexpected pharmacological activities.

Table 1: Potential Biological Target Classes for Pyrazole Derivatives

| Target Class | Specific Examples | Therapeutic Area |

|---|---|---|

| Protein Kinases | EGFR, VEGFR-2, CDK, BRAF, BTK | Oncology |

| Enzymes | COX-2, Monoamine Oxidase (MAO), Xanthine Oxidase | Inflammation, Neurological Disorders |

| Receptors | Cannabinoid Receptors, Androgen Receptors | Metabolic Disorders, Oncology |

Development of Advanced Synthetic Methodologies

The synthesis of functionalized pyrazoles is a well-established field, yet there is continuous innovation aimed at improving efficiency, sustainability, and molecular diversity. mdpi.com Future work on this compound should leverage these advanced methodologies.

Classical and Modern Synthesis: The most common approach for synthesizing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.commdpi.com Modern advancements include catalyst-free, one-pot multicomponent reactions (MCRs), and the use of "green" chemistry principles like microwave or ultrasound-assisted synthesis to reduce reaction times and solvent use. ias.ac.inresearchgate.net

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound and its analogues could offer advantages in scalability, safety, and process control, which is particularly relevant for potential pharmaceutical manufacturing. sci-hub.se

Catalytic Systems: Research into novel catalytic systems, such as nano-ZnO catalysts or metal-oxo-clusters, can provide highly efficient and environmentally friendly routes to substituted pyrazoles. mdpi.com Transition-metal catalysts and photoredox reactions are also being employed to create previously inaccessible pyrazole structures. mdpi.com

Table 2: Advanced Synthetic Approaches for Pyrazole Derivatives

| Methodology | Description | Advantages |

|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form the final product. | High efficiency, atom economy, reduced waste. ias.ac.in |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Rapid reaction times, improved yields, cleaner reactions. mdpi.com |

| Flow Chemistry | Performing reactions in a continuous flowing stream rather than a batch. | Enhanced safety, scalability, and process control. sci-hub.se |

Integration of Multi-Omics Data in Mechanism Elucidation

To understand the biological effects of this compound, a systems-level approach is necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the compound's mechanism of action. frontlinegenomics.comnih.gov

Target Identification and Validation: By treating cells or model organisms with the compound and analyzing changes across different omics layers, researchers can identify the specific molecular pathways being modulated. nih.gov For instance, proteomic analysis can reveal which proteins the compound binds to, while transcriptomics can show which genes are up- or down-regulated in response to treatment. frontlinegenomics.com

Biomarker Discovery: Multi-omics data can help identify biomarkers that predict a patient's response to a potential drug. frontlinegenomics.com This is a crucial step in developing personalized medicine, where treatments are tailored to the individual's molecular profile.

Toxicity Prediction: Analyzing the off-target effects of the compound at the molecular level can help in the early prediction of potential toxicities, making the drug development process more efficient and safer. frontlinegenomics.com

Design of Multi-Target Directed Ligands

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. tandfonline.comnih.gov A promising therapeutic strategy is the design of multi-target-directed ligands (MTDLs)—single molecules engineered to interact with two or more distinct biological targets. nih.govresearchgate.net

The this compound scaffold is an excellent starting point for developing MTDLs. This can be achieved through:

Molecular Hybridization: This strategy involves combining the essential pharmacophoric features of two different drugs or ligands into a single hybrid molecule. researchgate.net For example, the pyrazole core could be linked to a pharmacophore known to inhibit another relevant target, such as a histone deacetylase (HDAC) inhibitor for cancer therapy.

Framework Combination: Starting with a core scaffold like pyrazole, functional groups can be added or modified to confer affinity for multiple targets. acs.org The ethylphenyl group on this compound, for instance, could be functionalized to interact with a secondary target pocket.

The development of MTDLs can lead to improved therapeutic efficacy and a reduced risk of drug-drug interactions compared to combination therapies using multiple drugs. tandfonline.com

Computational-Experimental Synergies in Pyrazole Research

The integration of computational modeling with experimental validation is a powerful approach to accelerate the drug discovery process. researchgate.netresearchgate.net For this compound, this synergy can be applied in several ways:

Virtual Screening and Docking: Computational docking studies can predict how the compound and its virtual analogues bind to the active sites of various protein targets. tandfonline.comnih.gov This allows for the rapid screening of large virtual libraries to prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of pyrazole derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

Density Functional Theory (DFT) Calculations: DFT and other quantum chemical methods can provide insights into the electronic properties and molecular reactivity of the pyrazole compounds, helping to explain their interactions with biological targets. researchgate.netbohrium.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when bound to its target, providing a deeper understanding of the binding stability and the key interactions that drive affinity. mdpi.com

By combining these computational predictions with experimental synthesis and in vitro/in vivo testing, the cycle of designing, making, and testing new drug candidates can be made significantly more efficient. nih.gov

Q & A

Q. What are the established synthetic routes for N-(3-Ethylphenyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer : this compound can be synthesized via palladium-catalyzed cross-coupling or nitro group reduction. For example, describes hydrogenation of a nitropyrazole precursor (e.g., 3-methyl-4-nitro-1H-pyrazole) using 10% Pd/C in ethanol under 40 psi H₂, yielding 73.8% of the amine product after 3 hours. Key optimization steps include:

- Solvent selection : Ethanol or acetone-water mixtures improve solubility and reduce side reactions .

- Catalyst loading : 0.1–1.0 mol% Pd/C balances cost and efficiency.

- Purification : Chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization enhances purity (>95%) .

- Monitoring : Use TLC or HPLC to track reaction progress and identify intermediates.

Q. How can the structural identity and purity of this compound be validated?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry. For example, pyrazole protons typically resonate at δ 7.4–8.9 ppm, while ethylphenyl groups show signals at δ 1.2–2.6 ppm (CH₃) and δ 2.5–3.0 ppm (CH₂) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (e.g., m/z 215 [M+H]⁺) verifies molecular weight within 1 ppm error .

- Purity assays : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures ≥95% purity. Adjust gradient elution to resolve impurities .

Q. What spectroscopic techniques are critical for characterizing pyrazole-4-amine derivatives?

Methodological Answer :

- Infrared (IR) Spectroscopy : N-H stretches (3298 cm⁻¹) and aromatic C=C/C-N vibrations (1500–1600 cm⁻¹) confirm functional groups .

- UV-Vis Spectroscopy : λmax ~270–290 nm (π→π* transitions) helps quantify concentration via Beer-Lambert law.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths/angles (e.g., C-N = 1.34–1.38 Å) and confirms regiochemistry .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, SIR97) resolve ambiguities in structural data for pyrazole-4-amine derivatives?

Methodological Answer :

- SHELXL Refinement : Input initial coordinates from XRD data, refine using least-squares minimization. Adjust thermal parameters (Uiso) for non-hydrogen atoms. For high R-factors (>0.07), check for twinning or disordered solvent .

- SIR97 Direct Methods : Solve phase problems for novel structures by iterating E-values and generating Fourier maps. Validate using Fo vs Fc plots .

- Discrepancy resolution : Compare bond distances/angles with Cambridge Structural Database (CSD) entries to identify outliers (e.g., distorted pyrazole rings due to steric hindrance) .

Q. What strategies address contradictions in pharmacological data, such as variable IC₅₀ values across assays?

Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine) to minimize variability .

- Solubility optimization : Co-crystallize with fumaric acid (0.25 M in ethanol) to enhance bioavailability and reduce aggregation artifacts .

- Dose-response validation : Replicate experiments in triplicate using Hill slope models. Apply ANOVA to assess statistical significance (p < 0.05) .

Q. How can computational methods predict the reactivity of this compound in catalytic cycles or drug-target interactions?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) basis sets are recommended .

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using GROMACS. Analyze RMSD/RMSF to identify stable binding poses .

- ADMET Prediction : Use SwissADME to estimate logP (~2.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 interactions .

Q. What experimental designs mitigate challenges in scaling up pyrazole-4-amine synthesis while maintaining regioselectivity?

Methodological Answer :

- Flow Chemistry : Continuous hydrogenation (H-Cube® reactor) improves reproducibility and reduces catalyst loading .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 48 hours to 2 hours) for cyclocondensation steps at 100–150°C .

- Regioselective protection : Block competing sites with trimethylsilyl (TMS) groups, then deprotect post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.